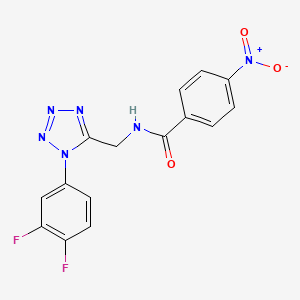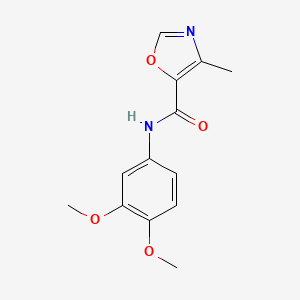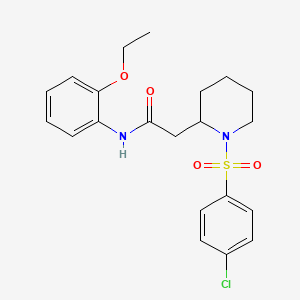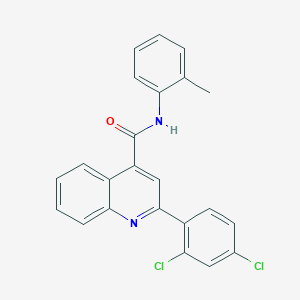
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide, also known as DCPTA, is a synthetic compound that belongs to the quinoline carboxamide family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity and increasing the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been implicated in the compound's neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer treatment. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, its relatively low aqueous solubility and potential toxicity at high concentrations limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is its potential as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Finally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer treatment.
合成法
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dichlorobenzoic acid and o-toluidine to form 2-(2,4-dichlorophenyl)quinoline-4-carboxamide. This intermediate can then be further reacted with acetic anhydride to yield the final product, 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide.
科学的研究の応用
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. It has been shown to have modulatory effects on several neurotransmitter systems, including dopamine, serotonin, and acetylcholine, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-14-6-2-4-8-20(14)27-23(28)18-13-22(17-11-10-15(24)12-19(17)25)26-21-9-5-3-7-16(18)21/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOYDYGXWZBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

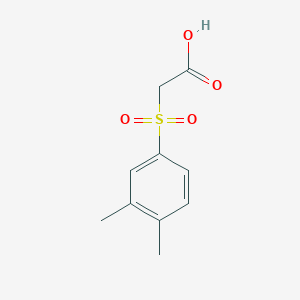
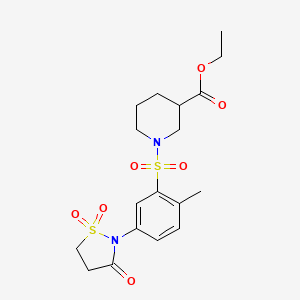
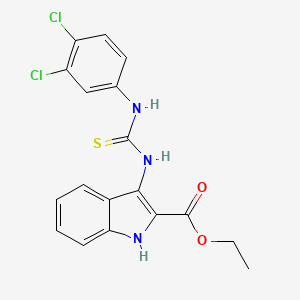
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)
![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

